

# biological activity of 1-(2-methoxyphenyl)-1H-pyrazole derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B185938

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activities of **1-(2-Methoxyphenyl)-1H-Pyrazole** Derivatives

## Abstract

The 1H-pyrazole core is a renowned heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a 1-(2-methoxyphenyl) substituent imparts distinct stereoelectronic properties that significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by **1-(2-methoxyphenyl)-1H-pyrazole** derivatives. We delve into the primary therapeutic areas where these compounds show promise, including oncology, anti-inflammatory, antimicrobial, and neurology. The narrative synthesizes mechanistic insights, structure-activity relationships (SAR), and key experimental data. Furthermore, this document furnishes detailed, replicable protocols for the synthesis of a representative compound and for a critical biological assay, designed to equip researchers and drug development professionals with actionable, field-proven methodologies.

## Section 1: The 1-(2-Methoxyphenyl)-1H-Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural motif that has proven to be a "privileged scaffold" in drug development.[\[1\]](#)[\[2\]](#) [\[3\]](#) Its unique chemical properties, including the ability to act as both a hydrogen bond donor

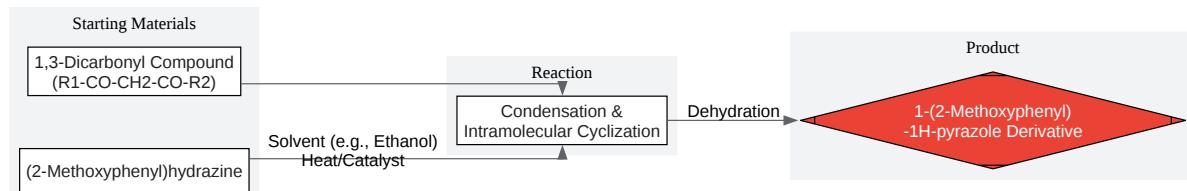
and acceptor, and its metabolic stability, make it an ideal foundation for designing novel therapeutic agents. The substitution at the N1 position with a phenyl group is a common strategy to enhance potency and modulate pharmacokinetic properties.

The specific placement of a methoxy (-OCH<sub>3</sub>) group at the ortho (2-position) of this N1-phenyl ring is of particular interest. The 2-methoxy group exerts a significant steric and electronic influence on the molecule. Its steric bulk can lock the phenyl ring in a specific conformation relative to the pyrazole core, which can be critical for precise binding to a target protein's active site. Electronically, the methoxy group is an electron-donating group that can influence the overall electron density of the aromatic system and participate in crucial hydrogen bonding interactions, further anchoring the ligand within its binding pocket. This unique combination of features has led to the discovery of **1-(2-methoxyphenyl)-1H-pyrazole** derivatives with a wide spectrum of biological activities.[2][3][4]

## Section 2: Core Synthetic Strategies

The most prevalent and efficient method for synthesizing the 1,3,5-trisubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction known as the Knorr pyrazole synthesis. For the specific synthesis of **1-(2-methoxyphenyl)-1H-pyrazoles**, (2-methoxyphenyl)hydrazine serves as the key N1-synthon. The choice of the 1,3-dicarbonyl precursor dictates the substitution pattern at positions 3 and 5 of the resulting pyrazole ring, allowing for extensive chemical diversity.

The reaction is typically performed under acidic or basic conditions in a suitable solvent like ethanol or acetic acid. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the stable aromatic pyrazole ring.

[Click to download full resolution via product page](#)

General synthesis workflow for **1-(2-methoxyphenyl)-1H-pyrazoles**.

## Section 3: Anticancer and Antiproliferative Activity

Several pyrazole derivatives have emerged as potent anticancer agents, and the 1-(2-methoxyphenyl) scaffold is no exception.[5][6][7] The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, similar to established agents like colchicine.[1]

One study on related benzofuro-pyrazole derivatives identified a compound, 5b, that inhibited tubulin polymerization with an  $IC_{50}$  of 7.30  $\mu$ M and was 5- to 35-fold more potent than the reference drug ABT-751 against A549 (lung) and K562 (leukemia) cancer cell lines.[1] This highlights the potential of the pyrazole core in designing potent antimitotic agents. While not having the exact 1-(2-methoxyphenyl) group, the findings strongly suggest this scaffold is a promising starting point for tubulin inhibitors. Other proposed mechanisms include the inhibition of key signaling proteins involved in cell proliferation and survival, such as Cyclooxygenase-2 (COX-2) and various protein kinases.[8]

### Structure-Activity Relationship (SAR) Insights:

- Substituents at C3 and C5: The nature of the groups at the C3 and C5 positions of the pyrazole ring is critical. Bulky aromatic or heteroaromatic groups often enhance potency by establishing additional hydrophobic or  $\pi$ -stacking interactions within the target's binding site.

- Substitution on the Phenyl Rings: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl rings at C3 or C5 can modulate the electronic properties and bioavailability of the compound, significantly impacting its anticancer activity.[6]

Table 1: Representative Antiproliferative Activity of Related Pyrazole Derivatives

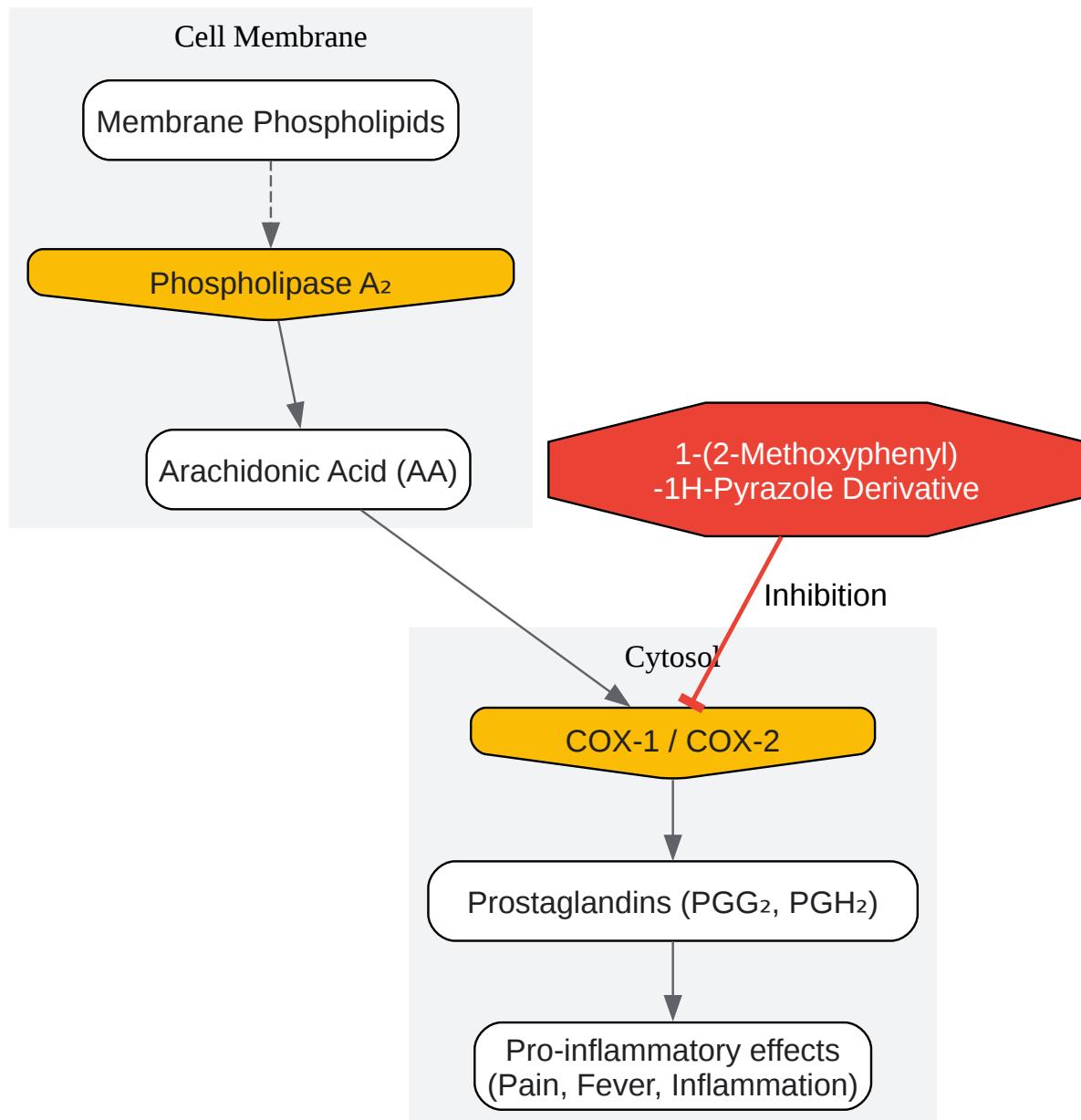
Compound ID	C3-Substituent	C5-Substituent	Cell Line	IC <sub>50</sub> / GI <sub>50</sub> (μM)	Reference
4a	-NH-Ph-OEt	Benzofuro[3,2-c] fused	K562	0.26	[1]
4a	-NH-Ph-OEt	Benzofuro[3,2-c] fused	A549	0.19	[1]
5b	-NH-Ph-COOMe	2-hydroxy-4-methoxyphenyl	K562	< 0.1	[1]
5b	-NH-Ph-COOMe	2-hydroxy-4-methoxyphenyl	A549	0.02	[1]
L2	Trifluoromethyl	Phenyl	CFPAC-1	61.7	[5][7]
L3	Trifluoromethyl	Phenyl	MCF-7	81.48	[5][7]

## Section 4: Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[2] This has spurred extensive research into pyrazole derivatives as anti-inflammatory agents. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Many derivatives exhibit selectivity for the inducible COX-2

isoform over the constitutive COX-1, which is associated with a reduced risk of gastrointestinal side effects.<sup>[9]</sup>

Studies on hybrid pyrazole analogues have identified compounds with potent in vivo anti-inflammatory activity, comparable to standard drugs like ibuprofen and indomethacin.<sup>[9][10]</sup> For example, compounds 5s and 5u in one study showed 76.56% and 78.09% inhibition of inflammation, respectively, in a carrageenan-induced paw edema model, with high selectivity for COX-2.<sup>[9]</sup>



[Click to download full resolution via product page](#)

*Mechanism of anti-inflammatory action via COX enzyme inhibition.*

Table 2: Representative Anti-inflammatory Activity of Pyrazole Derivatives

Compound ID	In Vivo Model	% Inhibition (Time)	In Vitro COX-2 IC <sub>50</sub> (μM)	Selectivity Index (COX-1/COX-2)	Reference
5s	Carrageenan Paw Edema	76.56% (4h)	2.14	72.95	[9]
5u	Carrageenan Paw Edema	78.09% (4h)	1.79	74.92	[9]
Ibuprofen	Carrageenan Paw Edema	79.23% (4h)	-	-	[9]
Celecoxib	-	-	1.52	78.06	[9]

## Section 5: Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad range of bacteria and fungi.[2][11][12][13] The exact mechanism of antimicrobial action is not always fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

SAR studies indicate that the presence of specific functional groups is crucial. For instance, compounds incorporating hydrazinecarboxamide or possessing a 4-nitrophenyl moiety have shown enhanced activity.[2] In one study, a pyrazole derivative (Compound 3) was found to be exceedingly active against *E. coli* with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while another (Compound 2) was highly active against the fungus *A. niger* with an MIC of 1 μg/mL.[2]

Table 3: Representative Antimicrobial Activity of Pyrazole Derivatives

Compound ID	Organism	Type	MIC ( $\mu$ g/mL)	Reference
3	Escherichia coli	Gram-negative Bacteria	0.25	<a href="#">[2]</a>
4	Streptococcus epidermidis	Gram-positive Bacteria	0.25	<a href="#">[2]</a>
2	Aspergillus niger	Fungus	1.0	<a href="#">[2]</a>
Ciprofloxacin	E. coli	Standard Antibiotic	0.5	<a href="#">[2]</a>
Clotrimazole	A. niger	Standard Antifungal	2.0	<a href="#">[2]</a>

## Section 6: Neuroprotective and Anticonvulsant Activities

Emerging evidence suggests that pyrazole derivatives possess significant potential in treating neurological disorders. Certain 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS).[\[14\]](#)[\[15\]](#) Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of neurodegenerative diseases, making nNOS a valuable therapeutic target. A study identified a derivative, 11r, which exhibited 70% inhibition of nNOS activity.[\[14\]](#)[\[15\]](#) Notably, a related compound, 11e, contained a methoxyphenyl group and showed 62% inhibition, underscoring the relevance of this moiety. [\[14\]](#)[\[15\]](#)

Furthermore, pyrazole derivatives have been extensively investigated for their anticonvulsant properties.[\[16\]](#)[\[17\]](#)[\[18\]](#) The mechanism is often linked to the modulation of CNS activity, potentially through interaction with ion channels or neurotransmitter receptors. Studies have demonstrated that these compounds can significantly protect against seizures in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. One potent derivative, 7h, not only showed significant anticonvulsant activity but also reduced levels of oxidative stress and inflammation in the brain, suggesting a multi-target neuroprotective effect. [\[16\]](#)[\[17\]](#)

## Section 7: Experimental Protocols

### Protocol 7.1: Synthesis of 3,5-dimethyl-1-(2-methoxyphenyl)-1H-pyrazole

This protocol describes a standard Knorr condensation for synthesizing a representative compound of this class.

**Causality:** The use of acetylacetone provides the 1,3-dicarbonyl backbone for the C3 and C5 methyl groups. (2-methoxyphenyl)hydrazine hydrochloride is the source for the N1-substituted phenyl ring. Glacial acetic acid acts as both the solvent and an acid catalyst to promote the condensation and subsequent cyclization/dehydration steps. The sodium bicarbonate wash is crucial to neutralize the acidic catalyst, allowing for the precipitation and extraction of the final product.

#### Methodology:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (2-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) and glacial acetic acid (20 mL).
- **Addition of Dicarbonyl:** To the stirring suspension, add acetylacetone (1.0 g, 10 mmol) dropwise over 5 minutes.
- **Reflux:** Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.
- **Workup:** After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
- **Neutralization:** Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to yield the pure product.

## Protocol 7.2: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a method to assess the direct inhibitory effect of a test compound on the COX-2 enzyme.

**Causality:** The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG<sub>2</sub>, which is then reduced to PGH<sub>2</sub>. This peroxidase activity is measured using a fluorometric probe, such as ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which is oxidized in the presence of the enzyme to the highly fluorescent resorufin. An inhibitor will block this process, resulting in a lower fluorescence signal. Using a known selective COX-2 inhibitor like celecoxib as a positive control is essential for validating the assay results.

### Methodology:

- **Reagent Preparation:** Prepare a Tris-HCl buffer (100 mM, pH 8.0). Prepare stock solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), and ADHP (probe) in appropriate solvents (e.g., DMSO, ethanol). Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- **Reaction Plate Setup:** In a 96-well black microplate, add 160 µL of Tris-HCl buffer to each well.
- **Addition of Components:** To each well, add:
  - 10 µL of Heme.
  - 10 µL of COX-2 enzyme solution.
  - 10 µL of the test compound at various concentrations (serial dilutions) or vehicle control (DMSO).

- Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 10  $\mu$ L of ADHP probe solution to each well. Immediately initiate the reaction by adding 10  $\mu$ L of arachidonic acid solution.
- Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 10-15 minutes.
- Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the  $IC_{50}$  value.

## Section 8: Conclusion and Future Outlook

The **1-(2-methoxyphenyl)-1H-pyrazole** scaffold is a versatile and highly promising platform for the development of novel therapeutic agents. The unique conformational constraints and electronic properties imparted by the 2-methoxy group contribute to potent and often selective interactions with a range of biological targets. The documented activities spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains highlight the broad therapeutic potential of this chemical class.

Future research should focus on several key areas. Firstly, expanding the structure-activity relationship studies through the synthesis of diverse libraries will be crucial for optimizing potency and selectivity for specific targets. Secondly, elucidating the precise molecular mechanisms of action, particularly for the antimicrobial and neuroprotective effects, will enable more rational drug design. Finally, promising lead compounds identified through in vitro screening must be advanced into in vivo models of disease to evaluate their efficacy, pharmacokinetic profiles, and safety, paving the way for potential clinical development.

## Section 9: References

- Cui, Z. et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. *Molecules*, 24(1), 133. [[Link](#)]

- Al-Ghorbani, M. et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. *Molbank*, 2022(2), M1380. [\[Link\]](#)
- Bhat, M. A. et al. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). *Oriental Journal of Chemistry*, 38(3), 543-564. [\[Link\]](#)
- Arshad, M. F. et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. *Pakistan Journal of Pharmaceutical Sciences*, 29(5), 1563-1571. [\[Link\]](#)
- Zhang, L. et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. *Recent Trends in Biochemistry*. [\[Link\]](#)
- Gouda, M. A. et al. (2021). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. *Molecules*, 26(21), 6690. [\[Link\]](#)
- Kumar, D. et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. *Drug Design, Development and Therapy*, 10, 3549-3563. [\[Link\]](#)
- Menozzi, G. et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipyretic activities. II *Farmaco*, 45(2), 167-81. [\[Link\]](#)
- Siregar, P. et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. *Indonesian Journal of Chemistry*, 20(3), 606-613. [\[Link\]](#)
- Kumar, V. et al. (2013). Current status of pyrazole and its biological activities. *Journal of Global Pharma Technology*, 5(2), 1-15. [\[Link\]](#)
- Matziari, M. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin  $\alpha$  and  $\beta$ . *RSC Medicinal Chemistry*, 14(3), 517-531. [\[Link\]](#)
- Sharma, R. et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. *Academic Strive*, 1(1), 1-15. [\[Link\]](#)

- Hibot, A. et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. *Chemical Data Collections*, 33, 100701. [\[Link\]](#)
- D'yachenko, I. V. et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. *ACS Omega*, 7(12), 10665–10675. [\[Link\]](#)
- Fadda, A. A. et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. *Journal of Heterocyclic Chemistry*, 57(5), 2212-2221. [\[Link\]](#)
- Salido, S. et al. (2003). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain. *Bioorganic & Medicinal Chemistry Letters*, 13(19), 3291-3295. [\[Link\]](#)
- Geronikaki, A. et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. *Molecules*, 21(10), 1350. [\[Link\]](#)
- El-Emary, T. I. (2007). Synthesis and Biological Activity of Some New Pyrazole Derivatives. *Journal of the Chinese Chemical Society*, 54(2), 439-446. [\[Link\]](#)
- Rostom, S. A. F. et al. (2011). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. *Molecules*, 16(8), 6433-6453. [\[Link\]](#)
- El-Hamid, M. A. et al. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. *Journal of Molecular Structure*, 1276, 134789. [\[Link\]](#)
- Gao, M. et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. *Neuroimmunomodulation*, 28(2), 90-98. [\[Link\]](#)
- Kumari, S. et al. (2023). Pyrazoles as anticancer agents: Recent advances. *International Journal of Scholarly Research in Chemistry and Pharmacy*, 3(2), 13-22. [\[Link\]](#)
- Taha, M. et al. (2017). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. *Chemistry Central Journal*, 11(1), 76. [\[Link\]](#)

- Bouabdallah, I. et al. (2015). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. European Journal of Scientific Research, 133(3), 268-275. [\[Link\]](#)
- Kumar, A. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. *Molecules*, 27(19), 6265. [\[Link\]](#)
- D'yachenko, I. V. et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. *ACS Omega*, 7(12), 10665-10675. [\[Link\]](#)
- Al-Ostath, A. I. et al. (2024). General structure for Pyrazole derivative (A2). ResearchGate. [\[Link\]](#)
- Gao, M. et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. *Neuroimmunomodulation*, 28(2), 90-98. [\[Link\]](#)
- Dzedulionytė, K. et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. *RSC Medicinal Chemistry*, 14(3), 517-531. [\[Link\]](#)
- Salido, S. et al. (2003). 4,5-Dihydro-1 H - pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain: Synthesis and Structure–Activity Relationships. *Bioorganic & Medicinal Chemistry Letters*, 13(19), 3291-3295. [\[Link\]](#)
- Kumar, A. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. *Molecules*, 27(19), 6265. [\[Link\]](#)
- Yano, Y. & Tokieda, M. (1964). [CLINICAL TRIAL OF THE PYRAZOLE DERIVATIVE TANDERIL WITH RHEUMATIC AND OTHER DISEASES]. *Chiryo*, 46, 649-54. [\[Link\]](#)
- Fayed, E. A. et al. (2020). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. ResearchGate. [\[Link\]](#)
- Singh, A. et al. (2010). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. *Journal of Chemical and Pharmaceutical Research*, 2(1), 505-511. [\[Link\]](#)

- Sharma, P. et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. *Current Organic Synthesis*, 19(5), 519-530. [[Link](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. srrjournals.com [srrjournals.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meddocsonline.org [meddocsonline.org]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]
- 16. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [biological activity of 1-(2-methoxyphenyl)-1H-pyrazole derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185938#biological-activity-of-1-2-methoxyphenyl-1h-pyrazole-derivatives]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)